1-cyclopentyl-3-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea
Description
1-cyclopentyl-3-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea is a structurally complex small molecule featuring a urea core linked to a cyclopentyl group and a substituted thiazole ring. The thiazole moiety is further functionalized with a 2-oxoethyl chain connected to a 4-(2-fluorophenyl)piperazine group. This compound shares structural motifs common in medicinal chemistry, such as the urea scaffold (known for hydrogen-bonding interactions) and the piperazine-thiazole system, which often enhances bioavailability and target binding .
Properties
IUPAC Name |
1-cyclopentyl-3-[4-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl]-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26FN5O2S/c22-17-7-3-4-8-18(17)26-9-11-27(12-10-26)19(28)13-16-14-30-21(24-16)25-20(29)23-15-5-1-2-6-15/h3-4,7-8,14-15H,1-2,5-6,9-13H2,(H2,23,24,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFTAHJFVVQVGOE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)NC2=NC(=CS2)CC(=O)N3CCN(CC3)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopentyl-3-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Key steps in the synthesis may include:
Formation of the Thiazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazole ring.
Introduction of the Piperazine Moiety: The piperazine group is introduced through nucleophilic substitution reactions, often using piperazine derivatives and suitable leaving groups.
Coupling Reactions: The final coupling of the cyclopentyl group and the thiazole-piperazine intermediate is achieved through urea formation reactions, typically using reagents like isocyanates or carbamates.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques, advanced purification methods, and scalable reaction conditions to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
1-cyclopentyl-3-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced analogs.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Biological Activities
Research indicates that compounds similar to 1-cyclopentyl-3-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea exhibit various biological activities, including:
- Antidepressant Effects : The piperazine moiety is known for its antidepressant properties. Compounds with similar structures have been explored for their ability to modulate neurotransmitter systems.
- Anticancer Activity : Studies suggest the potential of thiazole derivatives in targeting cancer cells. The compound may interfere with cancer cell proliferation through various mechanisms, including apoptosis induction .
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions that may require optimization for yield and purity. The synthetic pathways often include:
- Formation of the Urea Linkage : Reacting isocyanates with amines.
- Thiazole Ring Formation : Utilizing appropriate precursors to synthesize the thiazole component.
- Piperazine Substitution : Incorporating piperazine derivatives to enhance biological activity.
Therapeutic Applications
The potential therapeutic applications of this compound are diverse:
Antidepressant Development
The structural similarity to existing antidepressants suggests that this compound could serve as a lead compound for developing new antidepressant medications. Interaction studies with serotonin receptors are crucial for understanding its mechanism of action.
Cancer Treatment
Due to its anticancer properties, this compound could be explored as a treatment option for various cancers. Preclinical studies should focus on its efficacy against specific cancer cell lines, such as breast or lung cancer cells.
Neuroprotective Effects
Given the presence of piperazine, there is potential for neuroprotective applications. Research into its effects on neurodegenerative diseases could provide insights into new therapeutic strategies.
Case Studies and Research Findings
Several studies have focused on similar compounds with promising results:
- Anticancer Activity : Research on thiazole derivatives has shown enhanced anticancer activity through targeted interactions with tumor-associated enzymes .
- Neuropharmacology : Investigations into piperazine derivatives have highlighted their role in modulating neurotransmitter systems, which could be beneficial in treating mood disorders .
Mechanism of Action
The mechanism of action of 1-cyclopentyl-3-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Biological Activity
1-Cyclopentyl-3-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea is a complex organic compound notable for its potential therapeutic applications. This compound integrates a urea functional group with a thiazole ring and a piperazine moiety, indicating its relevance in medicinal chemistry. The unique structural features contribute to its biological activities, which warrant comprehensive investigation.
Structural Characteristics
The molecular formula of this compound is with a molecular weight of 431.5 g/mol. The compound's structure can be summarized as follows:
| Feature | Description |
|---|---|
| Common Name | 1-Cyclopentyl-3-(4-{...}-1,3-thiazol-2-yl)urea |
| CAS Number | 921875-80-1 |
| Molecular Weight | 431.5 g/mol |
| Molecular Formula | C21H26FN5O2S |
Biological Activity Overview
Research indicates that compounds similar to 1-cyclopentyl-3-(4-{...}-1,3-thiazol-2-yl)urea exhibit various biological activities, including:
- Antitumor Activity : The compound has shown significant cytotoxic effects against various cancer cell lines. In studies conducted by the National Cancer Institute (NCI), it demonstrated a mean GI50 (the concentration required to inhibit cell growth by 50%) of approximately 15.72 μM across different tumor types .
- Antidepressant Properties : Similar compounds with piperazine moieties have been associated with antidepressant effects, suggesting that this compound may also influence neurotransmitter pathways .
The biological activity of 1-cyclopentyl-3-(4-{...}-1,3-thiazol-2-yl)urea is believed to be mediated through several mechanisms:
- Inhibition of Tumor Cell Proliferation : The compound interacts with specific cellular targets involved in cell cycle regulation and apoptosis.
- Neurotransmitter Modulation : The piperazine structure may facilitate interactions with serotonin and dopamine receptors, potentially contributing to antidepressant effects .
Anticancer Activity
In vitro evaluations have shown that 1-cyclopentyl-3-(4-{...}-1,3-thiazol-2-yl)urea exhibits potent activity against various cancer cell lines:
| Cell Line | GI50 (μM) | Response (%) |
|---|---|---|
| Non-small cell lung (HOP-62) | <10 | -17.47 |
| CNS cancer (SF-539) | <10 | -49.97 |
| Melanoma (MDA-MB-435) | <10 | -22.59 |
| Ovarian cancer (OVCAR-8) | <10 | -27.71 |
| Prostate cancer (DU-145) | <10 | -44.35 |
| Breast cancer (MDA-MB-468) | <10 | -15.65 |
These results indicate a broad spectrum of activity against multiple types of tumors, highlighting the compound's potential as an anticancer agent .
Antidepressant Activity
The structural similarity to known antidepressants suggests that 1-cyclopentyl-3-(4-{...}-1,3-thiazol-2-yl)urea may also affect mood-regulating pathways. Studies investigating related piperazine derivatives have shown promising results in modulating serotonin levels, which could be applicable to this compound as well .
Q & A
Basic Research Questions
Q. What are the key challenges in synthesizing 1-cyclopentyl-3-(4-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-1,3-thiazol-2-yl)urea, and how can they be addressed methodologically?
- Answer : The synthesis involves multi-step reactions, including the formation of the thiazole ring, piperazine substitution, and urea linkage. A critical challenge is controlling regioselectivity during the coupling of the 2-fluorophenylpiperazine moiety. Evidence from crystallographic studies (e.g., X-ray diffraction of analogous piperazine derivatives) suggests that steric hindrance from the cyclopentyl group may require optimized reaction conditions, such as using polar aprotic solvents (e.g., DMF) and coupling agents like EDCI/HOBt . Purification via column chromatography with gradients of ethyl acetate/hexane (3:7 to 1:1) is recommended to isolate intermediates, as demonstrated in similar urea-thiazole syntheses .
Q. How can researchers confirm the structural integrity of this compound during synthesis?
- Answer : Structural validation requires a combination of techniques:
- NMR : H and C NMR should confirm the presence of the cyclopentyl group (δ ~1.5–2.5 ppm for CH protons) and the 2-fluorophenylpiperazine moiety (δ ~6.8–7.2 ppm for aromatic protons) .
- Mass Spectrometry : High-resolution MS (HRMS) can verify the molecular ion peak (calculated for CHFNOS: 482.18 g/mol).
- X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray analysis, as performed on structurally related piperazine derivatives, provides bond-length and angle data .
Advanced Research Questions
Q. What strategies are recommended for analyzing contradictory solubility data in different solvent systems?
- Answer : Discrepancies in solubility (e.g., polar vs. nonpolar solvents) may arise from polymorphic forms or impurities. Researchers should:
- Perform differential scanning calorimetry (DSC) to identify polymorphs.
- Use HPLC-PDA with a C18 column (acetonitrile/water gradient) to detect impurities influencing solubility. Reference methodologies from pharmacopeial standards (e.g., Pharmacopeial Forum Vol. 42(1)) ensure reproducibility .
- Cross-reference with safety guidelines (e.g., GBZ 2.1-2007) to assess solvent compatibility for biological assays .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the pharmacological potential of this compound?
- Answer : Focus on modular substitutions:
- Piperazine Modifications : Replace the 2-fluorophenyl group with other aryl/heteroaryl groups (e.g., 2,3-dichlorophenyl, as in ) to assess receptor affinity .
- Urea Linkage : Compare with thiourea analogs (e.g., ) to evaluate hydrogen-bonding interactions with target enzymes .
- Thiazole Optimization : Introduce electron-withdrawing groups (e.g., nitro) at the 4-position of the thiazole ring to enhance metabolic stability, guided by similar coumarin-thiazole hybrids .
- Assay Design : Use in vitro kinase inhibition assays (IC determination) and molecular docking simulations (PDB: 3D structures of target proteins).
Q. What methodologies are suitable for resolving conflicting in vitro vs. in vivo efficacy data?
- Answer : Discrepancies often stem from pharmacokinetic factors (e.g., bioavailability, metabolism). Recommended approaches:
- ADME Profiling : Conduct hepatic microsomal stability assays (e.g., rat liver microsomes) to identify metabolic hotspots.
- Pharmacokinetic Modeling : Use allometric scaling from rodent data to predict human exposure, referencing protocols in for piperazine-containing triazoles .
- Tissue Distribution Studies : Radiolabel the compound (e.g., C) and track accumulation in target organs via autoradiography.
Methodological Considerations
Q. How should researchers design stability studies under varying pH and temperature conditions?
- Answer : Follow ICH Q1A guidelines:
- Forced Degradation : Expose the compound to 0.1N HCl (acidic), 0.1N NaOH (basic), and HO (oxidative) at 40°C for 24–72 hours. Monitor degradation via LC-MS.
- Solid-State Stability : Store samples at 25°C/60% RH and 40°C/75% RH for 3–6 months. Use XRPD to detect crystallinity changes, as outlined in .
Q. What analytical techniques are critical for detecting by-products in scaled-up synthesis?
- Answer :
- LC-MS/MS : Quantify low-abundance impurities (<0.1%) using MRM transitions.
- NMR Relaxation Experiments : H T measurements can differentiate between conformers of the piperazine ring .
- Elemental Analysis : Verify stoichiometry (C, H, N, S) to confirm purity >98% .
Safety and Compliance
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Answer :
- PPE : Use nitrile gloves, lab coats, and safety goggles.
- Ventilation : Perform reactions in a fume hood due to potential dust/aerosol formation.
- Waste Disposal : Follow OECD guidelines for organic solvents and halogenated by-products .
- Emergency Response : Refer to CAMEO chemical database protocols for spill management .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
